REACTION_CXSMILES
|
P(OCC)(OCC)(O[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=O.[CH:18]([C:20]1[C:21](B(O)O)=[CH:22][S:23][CH:24]=1)=[O:19].ClC1C=CC(CC2SC(C=O)=CC=2)=CC=1>>[Cl:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:4][C:21]2[C:20]([CH:18]=[O:19])=[CH:24][S:23][CH:22]=2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC1=CC=C(C=C1)Cl)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C(=CSC1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2=CC=C(S2)C=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by prep-TLC (50% heptane/DCM, double elution)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC=2C(=CSC2)C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 266 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |